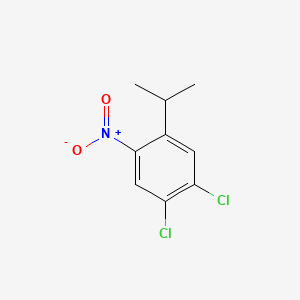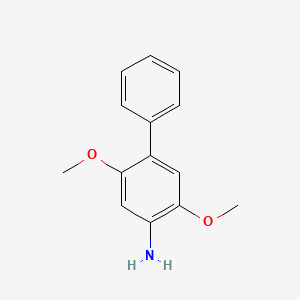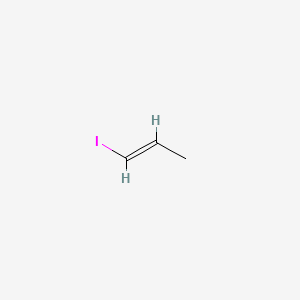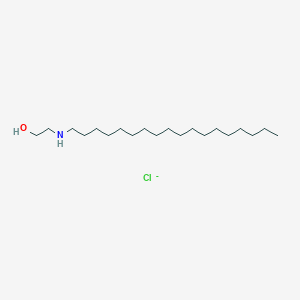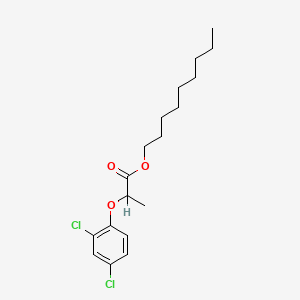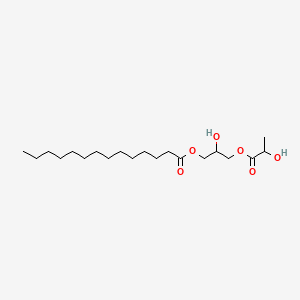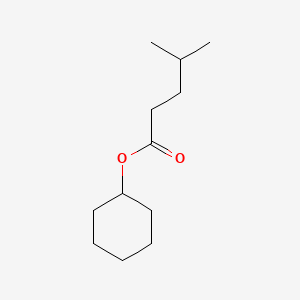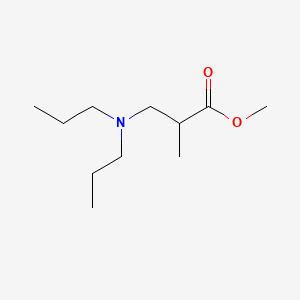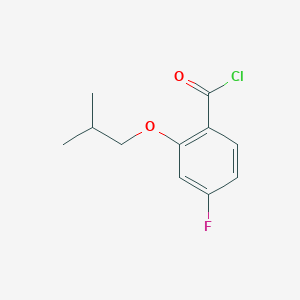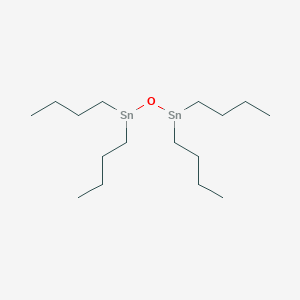
1,1,3,3-Tetrabutyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyldistannoxane is an organotin compound with the chemical formula C₂₀H₄₂O₅Sn₂. It is commonly used in organic synthesis and as a catalyst in various chemical reactions. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
1,1,3,3-Tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar principles, often involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and quality .
Analyse Chemischer Reaktionen
1,1,3,3-Tetrabutyldistannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce tin hydrides .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyldistannoxane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in polymerization reactions and as a stabilizer in radical polymerization processes. In biology, it has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. Industrially, it is used as an additive in coatings, plastics, and rubber to enhance their properties .
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrabutyldistannoxane involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions and organic molecules, which can influence the reactivity and stability of these species. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrabutyldistannoxane can be compared with other organotin compounds, such as dibutyltin oxide and tributyltin chloride. While all these compounds share similar structural features, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Dibutyltin oxide, for example, is primarily used as a precursor in the synthesis of other organotin compounds, while tributyltin chloride is known for its biocidal properties .
Eigenschaften
CAS-Nummer |
45234-42-2 |
|---|---|
Molekularformel |
C16H36OSn2 |
Molekulargewicht |
481.9 g/mol |
InChI |
InChI=1S/4C4H9.O.2Sn/c4*1-3-4-2;;;/h4*1,3-4H2,2H3;;; |
InChI-Schlüssel |
ZLXMDTDPTCRLKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)O[Sn](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


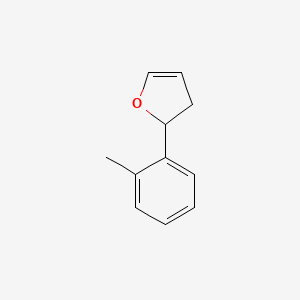


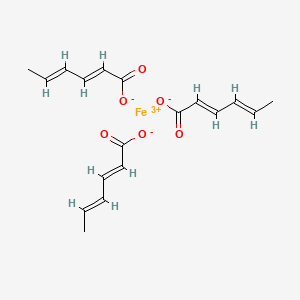
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
